N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopropylpyrimidine moiety and a thiophene ring, which are connected via an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the cyclopropylpyrimidine intermediate: This step involves the reaction of a suitable pyrimidine derivative with a cyclopropylating agent under controlled conditions.
Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acetamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Materials Science: The unique electronic properties of the compound make it of interest in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can be compared with other similar compounds, such as:
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(furan-3-yl)acetamide: This compound has a furan ring instead of a thiophene ring, which can lead to different electronic properties and biological activities.
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(pyridin-3-yl)acetamide: The presence of a pyridine ring can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(5-10-3-4-19-8-10)15-7-12-6-13(11-1-2-11)17-9-16-12/h3-4,6,8-9,11H,1-2,5,7H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJASVJGZMUOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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